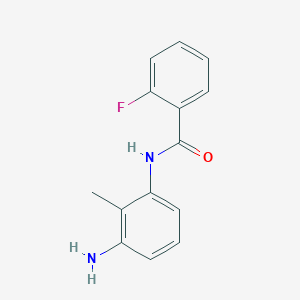
N-(3-Amino-2-methylphenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Amino-2-methylphenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a fluorobenzamide moiety
作用機序
Target of Action
The primary targets of N-(3-Amino-2-methylphenyl)-2-fluorobenzamide are currently unknown . The compound is still under investigation and has been used in trials studying the treatment of skin infection .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . Preliminary studies suggest potential efficacy in the treatment of skin infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-fluorobenzamide typically involves the following steps:
Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to form 3-nitro-2-methylbenzoic acid. This intermediate is then reduced to yield 3-amino-2-methylbenzoic acid.
Amidation: The 3-amino-2-methylbenzoic acid is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(3-Amino-2-methylphenyl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound is studied for its properties as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic applications.
類似化合物との比較
- N-(3-Amino-2-methylphenyl)acetamide
- N-(3-Amino-2-methylphenyl)propanamide
- N-(3-Amino-2-methylphenyl)-3-methylbutanamide
Comparison: N-(3-Amino-2-methylphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the fluorinated compound may exhibit different pharmacokinetic properties, such as increased metabolic stability and altered binding affinity to biological targets.
生物活性
N-(3-Amino-2-methylphenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C_{13}H_{12}F_{N}_3O and a molecular weight of approximately 227.25 g/mol. The compound features an amino group, a fluorine atom, and a benzamide moiety, which contribute to its biological interactions.
Key Structural Features:
- Amino Group: Capable of forming hydrogen bonds, enhancing interaction with biological macromolecules.
- Fluorine Atom: Influences lipophilicity and can enhance binding affinity to targets.
- Benzamide Moiety: A common pharmacophore in drug design, known for its diverse biological activities.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenoxy group may engage in hydrophobic interactions. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity: Preliminary studies suggest potential antitumor effects, particularly in inhibiting cell proliferation associated with certain cancers.
- Neuropharmacological Effects: The compound has been investigated for its role as a pharmacophore in drug design targeting neurodegenerative diseases such as Parkinson's disease .
- Inhibition of Enzymatic Activity: Interaction studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound in various assays:
Mechanistic Insights
Further mechanistic studies have revealed that this compound interacts with the metabotropic glutamate receptor (mGluR), which is implicated in various neurological conditions. The compound acts as an allosteric modulator, potentially enhancing or inhibiting receptor activity depending on the context .
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPCBACGRDUQIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














